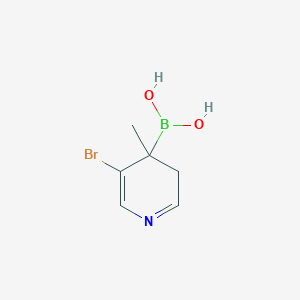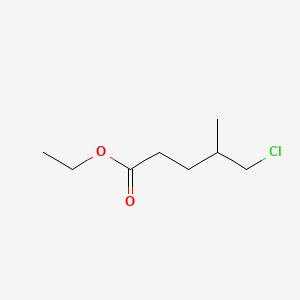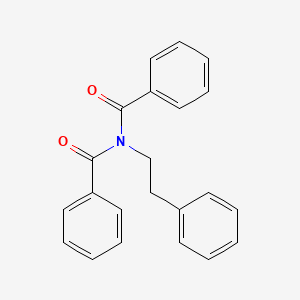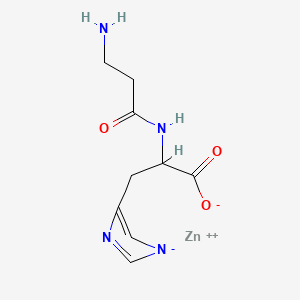![molecular formula C14H10FNOS B15288439 5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole CAS No. 872726-34-6](/img/structure/B15288439.png)
5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of a fluorine atom at the 5th position and a methoxyphenyl group at the 2nd position of the benzothiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole typically involves the reaction of 2-aminothiophenol with 4-methoxybenzoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or acetonitrile. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced benzothiazole derivative.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound may inhibit key enzymes involved in cell division and proliferation, leading to cell cycle arrest and apoptosis. The presence of the fluorine atom enhances the compound’s ability to interact with hydrophobic pockets within the target proteins, thereby increasing its potency .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-2-(4-methoxyphenyl)benzo[D]thiazole
- 5-Bromo-2-(4-methoxyphenyl)benzo[D]thiazole
- 5-Methyl-2-(4-methoxyphenyl)benzo[D]thiazole
Uniqueness
5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole is unique due to the presence of the fluorine atom, which significantly enhances its biological activity and stability compared to its chloro, bromo, and methyl analogs. The fluorine atom’s electronegativity and small size allow for stronger interactions with target proteins, making it a more potent compound in various applications .
Propriétés
Numéro CAS |
872726-34-6 |
|---|---|
Formule moléculaire |
C14H10FNOS |
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
5-fluoro-2-(4-methoxyphenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H10FNOS/c1-17-11-5-2-9(3-6-11)14-16-12-8-10(15)4-7-13(12)18-14/h2-8H,1H3 |
Clé InChI |
VPAPEQRUYCKICF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



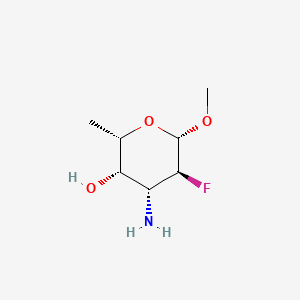
![3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B15288375.png)
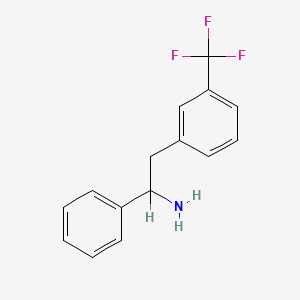
![3-Hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B15288398.png)
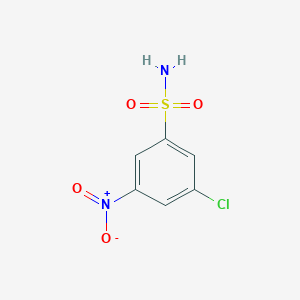



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15288441.png)
